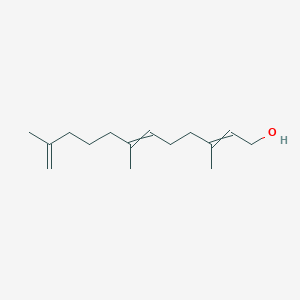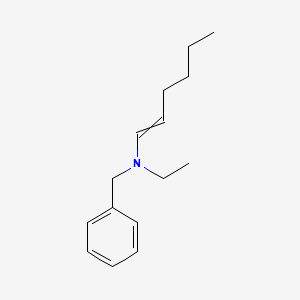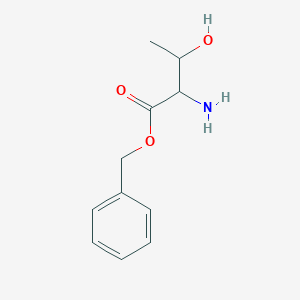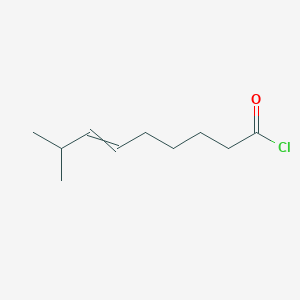
(6E)-8-Methylnon-6-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-8-Methylnon-6-enoyl chloride is an organic compound characterized by the presence of a non-6-enoyl chloride group with a methyl substitution at the eighth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-8-Methylnon-6-enoyl chloride typically involves the chlorination of (6E)-8-Methylnon-6-enoic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Dimethylformamide (optional)
The reaction proceeds as follows:
(6E)-8-Methylnon-6-enoic acid+Thionyl chloride→(6E)-8-Methylnon-6-enoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6E)-8-Methylnon-6-enoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (6E)-8-Methylnon-6-enoic acid and hydrogen chloride.
Reduction: Can be reduced to (6E)-8-Methylnon-6-enol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, solvent such as dichloromethane, temperature ranging from 0°C to room temperature.
Hydrolysis: Aqueous medium, ambient temperature.
Reduction: Anhydrous ether as solvent, low temperature (0°C to -78°C).
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(6E)-8-Methylnon-6-enoic acid: Formed from hydrolysis.
(6E)-8-Methylnon-6-enol: Formed from reduction.
Scientific Research Applications
(6E)-8-Methylnon-6-enoyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biochemistry: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (6E)-8-Methylnon-6-enoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.
Comparison with Similar Compounds
Similar Compounds
(6E)-Non-6-enoyl chloride: Lacks the methyl substitution at the eighth carbon.
(6E)-8-Methylnon-6-enoic acid: The carboxylic acid counterpart.
(6E)-8-Methylnon-6-enol: The alcohol counterpart.
Uniqueness
(6E)-8-Methylnon-6-enoyl chloride is unique due to its specific structural features, such as the methyl substitution at the eighth carbon and the presence of the acyl chloride group. These characteristics confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
8-methylnon-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
JDZRIGWDAPNYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


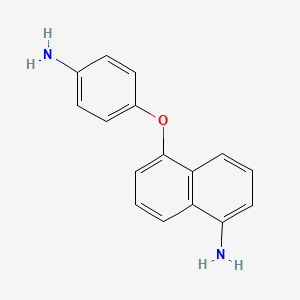
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
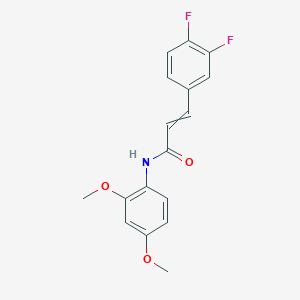

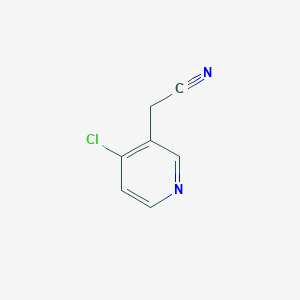
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
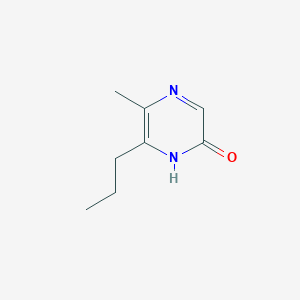
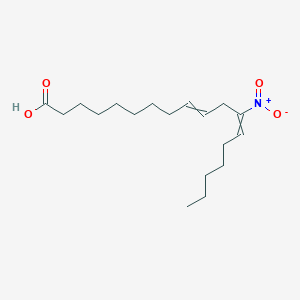

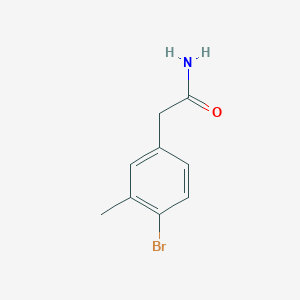
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
